2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a chlorophenylacetamide moiety. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and potassium hydroxide to form the intermediate 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol.
Acylation Reaction: The intermediate is then acylated with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in the development of new chemical entities.
Biology
Biologically, triazole derivatives, including this compound, exhibit a range of activities such as antimicrobial, antifungal, and anticancer properties . They are often studied for their potential as therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infections.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
3-chlorophenylacetamide: Shares the chlorophenylacetamide moiety.
Uniqueness
The uniqueness of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide lies in its combined structural features, which confer distinct biological activities. The presence of both the triazole ring and the chlorophenylacetamide moiety allows for a broad spectrum of interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H14ClN5OS |
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Molecular Weight |
311.79 g/mol |
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C12H14ClN5OS/c1-2-10-16-17-12(18(10)14)20-7-11(19)15-9-5-3-4-8(13)6-9/h3-6H,2,7,14H2,1H3,(H,15,19) |
InChI Key |
LCNQWKGAHJLFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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